(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
Description
This compound features an acrylamide backbone with a diethylamine group at the N-position and a furan-2-yl moiety substituted with a 3-nitrophenyl group at the 5-position. The E-configuration of the double bond is critical for its structural and functional properties. Its molecular formula is C₁₇H₁₉N₃O₄, with a molecular weight of 329.35 g/mol.
Properties
IUPAC Name |
(E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-18(4-2)17(20)11-9-15-8-10-16(23-15)13-6-5-7-14(12-13)19(21)22/h5-12H,3-4H2,1-2H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRPRBKIDKZCY-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid to form the nitro derivative.
Formation of the Acrylamide Moiety: The acrylamide group can be introduced through the reaction of an appropriate acrylate with an amine, such as diethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide may involve large-scale nitration and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan ring or the nitrophenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan or nitrophenyl derivatives.
Scientific Research Applications
(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Interference with Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Generation of Reactive Species: The compound may generate reactive oxygen or nitrogen species, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
Substituent Variations on the Acrylamide Nitrogen
- (E)-N,N-Diethyl-3-(Furan-2-yl)Acrylamide (): Lacks the 3-nitrophenyl group on the furan. Used in asymmetric cyclopropanation with 62–66% yield and high enantiomeric excess (88–89% ee).
DM490 [(E)-3-(Furan-2-yl)-N-Methyl-N-(p-Tolyl)Acrylamide] ():
(2E)-N-(2-Methylphenyl)-3-[5-(3-Nitrophenyl)Furan-2-yl]Acrylamide ():
Variations in the Aryl-Furan Substituent
3-Ethyl-2-{(E)-2-[5-(3-Nitrophenyl)Furan-2-yl]Vinyl}-1,3-Benzothiazolium Iodide (6d) ():
- 2-Cyano-N-Methyl-3-(5-(3-Nitrophenyl)Furan-2-yl)Acrylamide (): Introduces a cyano group adjacent to the acrylamide.
Structural and Physicochemical Comparison Table
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Notable Activity/Property |
|---|---|---|---|---|---|
| Target Compound | Diethylamide, 3-Nitrophenyl | 329.35 | N/A | N/A | Potential helicase inhibition |
| (E)-N,N-Diethyl-3-(Furan-2-yl)Acrylamide | Diethylamide, Unsubstituted | 207.27 | 62–66 | N/A | High enantiomeric excess (88–89%) |
| N,N-Diethyl-3-(3-Methoxyphenyl)Acrylamide (3ca) | Diethylamide, 3-Methoxy | 261.34 | 78 | Oil | Improved solubility |
| 3-Ethyl-2-{(E)-[5-(3-Nitrophenyl)Furan]...} | Benzothiazolium core | 534.29 | 74 | 246–248 | High crystallinity |
| DM497 (Thiophene analog) | p-Tolylamide, Thiophene | 285.36 | N/A | N/A | Antinociceptive activity |
Key Findings and Implications
- Synthetic Accessibility : Methoxy-substituted analogs (e.g., 3ca) show higher yields (78–89% ) than nitro derivatives, suggesting synthetic challenges with electron-deficient aryl groups .
Biological Activity
The compound (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is . The compound features a furan ring substituted with a nitrophenyl group, which is critical for its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4 |
| Molecular Weight | 336.37 g/mol |
| SMILES | CC(C)=C(C(=O)N(CC)CC)C1=CC=C(C=C1)N+[O-] |
| InChI | InChI=1S/C18H20N2O4/c1-4-12(2)11(3)10-8-7-9-13(10)15(20)19(5)6/h7-8,10H,4-6H2,1-3H3,(H,19,20)/b12-11+ |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar acrylamide derivatives. For instance, compounds with structural similarities have shown significant activity against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- These derivatives also demonstrated strong antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has been explored through various in vitro assays.
Case Studies:
- Study on MCF-7 Cells :
- Mechanism of Action :
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, this compound may exhibit other pharmacological effects based on its structural characteristics.
Potential Activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
